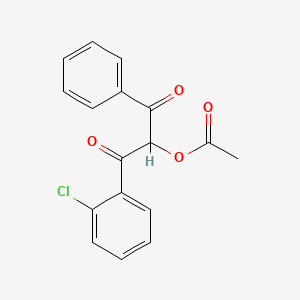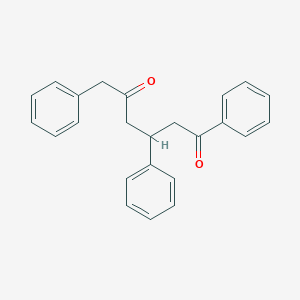
1,3,6-Triphenylhexane-1,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6-Triphenylhexane-1,5-dione is an organic compound characterized by its hexane backbone with phenyl groups attached at positions 1, 3, and 6, and keto groups at positions 1 and 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Triphenylhexane-1,5-dione typically involves multi-step organic reactions. One common method is the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones. For instance, the reaction of benzyl acetate with benzylideneacetone under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
化学反应分析
Types of Reactions
1,3,6-Triphenylhexane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1,3,6-Triphenylhexane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3,6-Triphenylhexane-1,5-dione involves its interaction with molecular targets through its keto and phenyl groups. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways. For instance, it may inhibit enzymes by binding to their active sites or alter cell signaling pathways .
相似化合物的比较
Similar Compounds
1,3,5-Triphenylhexane-1,5-dione: Similar structure but with different substitution pattern.
1,3-Diphenylpropane-1,3-dione: Shorter carbon chain with similar functional groups.
1,3,5-Triketones: Compounds with three keto groups.
属性
CAS 编号 |
57234-22-7 |
|---|---|
分子式 |
C24H22O2 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
1,3,6-triphenylhexane-1,5-dione |
InChI |
InChI=1S/C24H22O2/c25-23(16-19-10-4-1-5-11-19)17-22(20-12-6-2-7-13-20)18-24(26)21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
InChI 键 |
KZOFXXZQSPJPEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


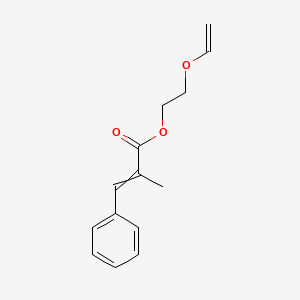
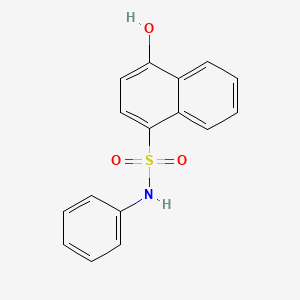
![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
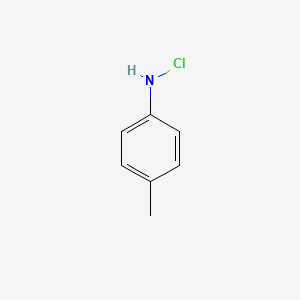
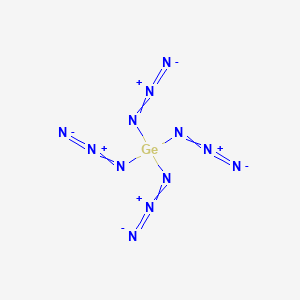
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
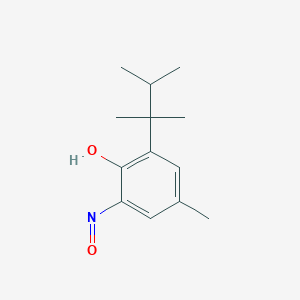
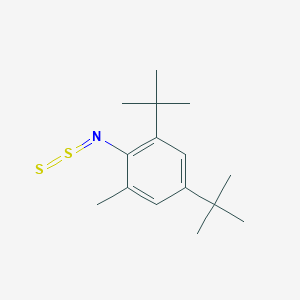
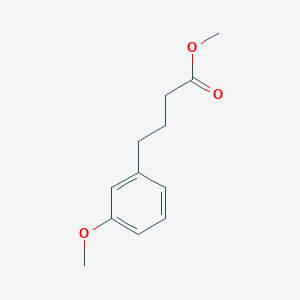
![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
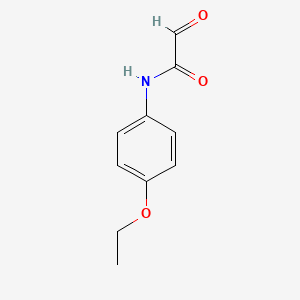
![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)
![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)
